CAY10443

Beschreibung

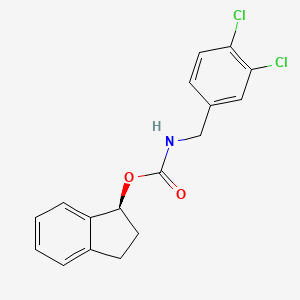

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKERQCMQSBFFKX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@H]1OC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Pro-Apoptotic Power of CAY10443: A Technical Guide to its Mechanism of Action

For researchers, scientists, and drug development professionals dedicated to the intricate field of programmed cell death, the quest for precise molecular tools is paramount. This guide provides an in-depth exploration of CAY10443, a small molecule that serves as a potent chemical probe for dissecting the core machinery of apoptosis. We will move beyond a superficial overview to deliver a comprehensive understanding of its mechanism, the experimental validation of its activity, and its application in apoptosis research.

The Core Directive: Direct Activation of the Apoptosome

This compound is a cell-permeable small molecule that functions as a direct, cytochrome c-dependent activator of the apoptosome.[1] This positions it as a valuable tool for investigating the intrinsic pathway of apoptosis, bypassing the need for upstream signaling events that typically trigger this cascade. Its primary mechanism of action is the promotion of the assembly and activation of the apoptosome, a multi-protein complex that serves as the central executioner of the mitochondrial pathway of apoptosis.[1]

In seminal cell-free, multi-component assays, this compound has been demonstrated to activate the effector caspase, caspase-3, with a half-maximal effective concentration (EC₅₀) of 5 µM.[1] This direct action on the core apoptotic machinery allows for precise studies of the downstream caspase cascade and the subsequent biochemical and morphological hallmarks of programmed cell death.

The Intrinsic Apoptotic Pathway and the Central Role of the Apoptosome

To fully appreciate the significance of this compound, a foundational understanding of the intrinsic apoptosis pathway is essential. This pathway is initiated by a variety of intracellular stresses, such as DNA damage or growth factor withdrawal, which converge on the mitochondria.

This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[2] This binding event, in the presence of dATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric, wheel-shaped complex known as the apoptosome.[2][3]

The assembled apoptosome then recruits and activates an initiator caspase, procaspase-9.[3][4][5] Activated caspase-9, in turn, cleaves and activates effector caspases, most notably procaspase-3, into their active forms.[2][4][6] Active caspase-3 is the primary executioner caspase, responsible for cleaving a plethora of cellular substrates, ultimately leading to the dismantling of the cell in an orderly fashion.[4][6]

The following diagram illustrates the pivotal position of the apoptosome in the intrinsic apoptosis pathway:

Experimental Validation of this compound's Mechanism of Action

The assertion that this compound directly activates the apoptosome is substantiated by specific experimental approaches. Understanding these methodologies is crucial for any researcher aiming to utilize this compound effectively.

The Cornerstone: Cell-Free Caspase-3 Activation Assay

The primary evidence for this compound's mechanism comes from a cell-free, multi-component assay.[1] This in vitro system reconstitutes the core components of the apoptosome, allowing for the direct measurement of caspase activation without the complexities of cellular membranes and signaling networks.

Principle: In this assay, purified Apaf-1, cytochrome c, and procaspase-9 are combined. The addition of a compound that promotes apoptosome formation and activation will lead to the processing and activation of procaspase-3, which is also included in the reaction. The activity of caspase-3 is then measured using a fluorogenic or colorimetric substrate.

Experimental Workflow:

Quantitative Data Summary

| Parameter | Value | Assay Type | Reference |

| EC₅₀ for Caspase-3 Activation | 5 µM | Cell-free, multi-component assay | [1] |

Conclusion and Future Directions

This compound stands out as a specific and direct activator of the apoptosome, making it an indispensable tool for apoptosis research. Its ability to bypass upstream signaling pathways provides a unique opportunity to dissect the downstream events of the intrinsic apoptotic cascade with high temporal and mechanistic resolution. Future research could leverage this compound to screen for novel inhibitors of the apoptosome, to investigate the kinetics of caspase activation and substrate cleavage in detail, and to explore the role of the apoptosome in various disease models, particularly in the context of cancer and neurodegenerative disorders. The robust experimental protocols outlined in this guide provide a solid foundation for researchers to confidently employ this compound in their quest to unravel the complexities of programmed cell death.

References

-

Caspase 3. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Spencer, S. L., & Sorger, P. K. (2011). Quantitative analysis of pathways controlling extrinsic apoptosis in single cells. Molecular Cell, 43(6), 976-989. [Link]

-

Loo, D. T. (2002). A novel method for quantitative analysis of apoptosis. Journal of Biochemical and Biophysical Methods, 54(1-3), 85-95. [Link]

-

D'Arcy, M. S. (2019). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Cell Chemical Biology, 26(6), 846-856.e9. [Link]

-

Putt, K. S., Chen, G. W., Pearson, J. M., Sandhorst, J. S., Hoagland, M. S., Kwon, J., ... & Hergenrother, P. J. (2006). Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy. Nature Chemical Biology, 2(10), 543-550. [Link]

-

D'Amelio, M., Cavallucci, V., & Cecconi, F. (2010). Neuronal caspase-3 signaling: not only cell death. Cell Death & Differentiation, 17(7), 1104-1114. [Link]

-

Xia, X., Wang, X., Zheng, Y., Jiang, J., & Li, B. (2020). The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer. Cell Death Discovery, 6, 112. [Link]

-

Liu, J., & Zhang, Y. (2020). Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis. Cell Communication and Signaling, 18(1), 1-13. [Link]

-

Albeck, J. G. (2007). Quantitative analysis of apoptotic decisions in single cells and cell populations. Massachusetts Institute of Technology. [Link]

-

Cheok, C. F., & Lane, D. P. (2017). Small molecule activators of the p53 response. Journal of Molecular Cell Biology, 9(1), 63-71. [Link]

-

Morgan, C. W. (2014). Activation of specific apoptotic caspases with an engineered small-molecule-activated protease. University of California, San Francisco. [Link]

-

O'Brien, M. A., Daily, W. J., H Milwaukee, W., & Riss, T. L. (2005). IC 50 and EC 50 analysis using the luminescent caspase assay. Promega Corporation. [Link]

-

Caspase-3 activity assay. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]

-

Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 16, 2026, from [Link]

-

Which is the best protocol for caspase-3 activity detection in vitro? (2014, November 28). ResearchGate. [Link]

-

Kumar, S. (2010). Caspase Protocols in Mice. In Methods in molecular biology (Clifton, N.J.) (Vol. 648, pp. 243–255). [Link]

-

Kamal, A., & Kumar, D. (2023). Caspase-3 Activators as Anticancer Agents. Current protein & peptide science, 24(10), 783–804. [Link]

-

Caspases activity assay procedures. (2024). In Methods in Cell Biology. ScienceDirect. [Link]

-

McStay, G. P., & Green, D. R. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor protocols, 2014(8), 799–806. [Link]

-

Bratton, S. B., Walker, G., Srinivasula, S. M., Sun, X. M., Butterworth, M., Alnemri, E. S., & Cohen, G. M. (2001). Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP. The EMBO journal, 20(5), 998–1009. [Link]

-

Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). Journal of Visualized Experiments, (193). [Link]

-

de la Rubia, G., et al. (2008). Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis. Molecular Cancer Therapeutics, 7(10), 3236-3246. [Link]

-

Bratton, S. B., et al. (2001). Recruitment, activation and retention of caspases-9 and -3 by Apaf-1 apoptosome and associated XIAP complexes. The EMBO Journal, 20(5), 998-1009. [Link]

-

Activation of caspases through apoptosome-mediated cleavage. (n.d.). Reactome. Retrieved January 16, 2026, from [Link]

-

Eckelman, B. P., & Salvesen, G. S. (2010). cIAP1 cooperatively inhibits procaspase-3 activation by the caspase-9 apoptosome. The Journal of biological chemistry, 285(39), 29699–29706. [Link]

-

Caspase-3 Activators as Anticancer Agents. (2023). Current Protein & Peptide Science, 24(10), 783-804. [Link]

-

Sprick, M. R., et al. (2002). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 21(58), 8961-8969. [Link]

-

Khan, F., et al. (2022). Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in Pharmacology, 13, 945731. [Link]

-

Loh, K. W., et al. (2011). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 6(6), e20459. [Link]

-

Khan, F., et al. (2022). The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. Frontiers in pharmacology, 13, 945731. [Link]

-

Miquel, K., Pradines, A., & Favre, G. (2000). The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs. Leukemia research, 24(11), 937–950. [Link]

-

Validation of the RT3 accelerometer for measuring physical activity of children in simulated free-living conditions. (2006). Pediatric Exercise Science, 18(1), 29-40. [Link]

-

Validation of the activPAL in Free-Living and Laboratory Scenarios for the Measurement of Physical Activity, Stepping, and Transitions in Older Adults. (2019). Journal of aging and physical activity, 27(4), 541–551. [Link]

-

Validation of the RT3 Accelerometer for Measuring Physical Activity of Children in Simulated Free-Living Conditions. (2006). Pediatric Exercise Science, 18(1), 29-40. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Regulation of the Apaf-1/caspase-9 apoptosome by caspase-3 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recruitment, activation and retention of caspases-9 and -3 by Apaf-1 apoptosome and associated XIAP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase 3 - Wikipedia [en.wikipedia.org]

- 5. Reactome | Activation of caspases through apoptosome-mediated cleavage [reactome.org]

- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

Technical Guide: CAY10443 as a Modulator of the Apoptosome and Activator of the Intrinsic Apoptotic Pathway

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and pharmacology.

Abstract: The apoptosome is a multi-protein complex that serves as the central executioner of the intrinsic apoptotic pathway. Its tightly regulated assembly and activation are critical for maintaining tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer. Small molecule modulators that can directly activate this complex are invaluable tools for both basic research and therapeutic development. This guide provides an in-depth technical overview of CAY10443, a small molecule identified as a direct activator of the apoptosome. We will dissect the canonical mechanism of apoptosome activation, propose a model for the intervention of this compound, and provide detailed, field-proven protocols for validating its activity and elucidating its precise mechanism of action.

The Apoptosome: A Master Regulator of Programmed Cell Death

Apoptosis, or programmed cell death, is an essential physiological process that eliminates damaged or unwanted cells.[1] The intrinsic pathway of apoptosis is initiated by cellular stress, which leads to mitochondrial outer membrane permeabilization (MOMP) and the release of key pro-apoptotic factors into the cytosol.[2]

Core Components and Assembly

The central event following MOMP is the formation of the apoptosome, a large, wheel-shaped quaternary protein structure.[3] Its assembly is a highly orchestrated process involving three key cytosolic components:

-

Apaf-1 (Apoptotic protease-activating factor 1): A scaffold protein that, in its inactive state, exists as a monomer with its domains locked in an autoinhibited conformation.[4][5]

-

Cytochrome c: Typically sequestered in the mitochondrial intermembrane space, its release into the cytosol is the primary trigger for apoptosome assembly.[1][2][6]

-

dATP/ATP: The binding and subsequent hydrolysis of this nucleotide are required for the conformational changes in Apaf-1 that permit oligomerization.[7][8][9]

Upon release, cytochrome c binds to the C-terminal WD-40 repeat region of Apaf-1.[3][4] This event, coupled with the exchange of bound ADP for dATP/ATP at the nucleotide-binding domain (NBD), induces a profound conformational change in Apaf-1.[5][7] This change exposes the N-terminal caspase recruitment domain (CARD), allowing multiple Apaf-1 molecules to oligomerize into a heptameric ring.[3][4][10]

Caspase Activation Cascade

The fully assembled apoptosome serves as an activation platform for the initiator caspase, procaspase-9 .[11][12] Procaspase-9 is recruited to the central hub of the apoptosome via homotypic interactions between its CARD and the exposed CARDs of the Apaf-1 monomers.[13][14] This proximity-induced dimerization is thought to be sufficient to facilitate the autocatalytic cleavage and activation of caspase-9.[15][16] Active caspase-9 then initiates a downstream proteolytic cascade by cleaving and activating effector caspases, primarily caspase-3 and caspase-7 , which carry out the systematic dismantling of the cell.[1][17]

Figure 1: The canonical intrinsic apoptosis pathway.

This compound: A Small Molecule Activator of the Apoptosome

This compound is a small molecule identified through library screening as a potent activator of the apoptotic cascade.[18][19] Its primary utility lies in its ability to directly engage the core apoptotic machinery, bypassing the need for upstream cellular stress signals.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₅Cl₂NO₂ | [20] |

| Molecular Weight | 336.2 g/mol | [20] |

| Purity | ≥98% | [20] |

| Formulation | Crystalline solid | [18] |

| Solubility (DMSO) | ~25 mg/mL | [18][19] |

| Solubility (Ethanol) | ~5 mg/mL | [18][19] |

Causality Behind Experimental Choices: The high solubility of this compound in DMSO makes it an ideal solvent for creating concentrated stock solutions for in vitro assays.[18] However, it is critical to keep the final DMSO concentration in the assay low (typically <1%) to avoid solvent-induced artifacts.

Known Biological Activity

In a cell-free, multi-component assay containing the necessary factors for apoptosome formation, this compound was shown to activate caspase-3 with an EC₅₀ value of 5 µM.[18][19] This demonstrates that this compound can initiate the entire caspase activation cascade, strongly suggesting its target is at or upstream of procaspase-9 activation, likely the apoptosome itself.[19] The precise molecular target and mechanism, however, require further experimental dissection.

Experimental Validation of this compound Activity

To rigorously characterize the role of this compound, a series of self-validating biochemical assays must be employed. The following protocols are designed to confirm its pro-apoptotic activity and pinpoint its specific role in the activation pathway.

Core Experiment: In Vitro Apoptosome Reconstitution and Caspase Activity Assay

This assay is the cornerstone for validating this compound's function. It reconstitutes the apoptotic pathway in a test tube, allowing for precise control over each component.

Principle: Recombinant Apaf-1, procaspase-9, and cytochrome c are combined in the presence of dATP. Apoptosome formation leads to caspase-9 activation, which in turn activates procaspase-3. The activity of caspase-3 is then measured in real-time using a fluorogenic substrate like Ac-DEVD-AFC. This compound is titrated into this system to determine its effect on the rate of caspase-3 activation.

Sources

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Apoptosome-deficient Cells Lose Cytochrome c through Proteasomal Degradation but Survive by Autophagy-dependent Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosome - Wikipedia [en.wikipedia.org]

- 4. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 [pubmed.ncbi.nlm.nih.gov]

- 5. Atomic structure of the apoptosome: mechanism of cytochrome c- and dATP-mediated activation of Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Cytochrome c-mediated apoptotic response [reactome.org]

- 7. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of cytochrome c and dATP/ATP hydrolysis in Apaf-1-mediated caspase-9 activation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosome structure, assembly and procaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical Analysis of Initiator Caspase-Activating Complexes: The Apoptosome and the Death-Inducing Signaling Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insights into apoptosome structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of the Apaf-1–caspase-9 apoptosome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Activation of caspase-9 on the apoptosome as studied by methyl-TROSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recruitment, activation and retention of caspases-9 and -3 by Apaf-1 apoptosome and associated XIAP complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. This compound | CAS 582314-48-5 | Cayman Chemical | Biomol.com [biomol.com]

- 20. This compound - Cayman Chemical [bioscience.co.uk]

CAY10443: A Technical Guide to a Small Molecule Activator of the Apoptosome

Introduction: The Strategic Activation of Apoptosis in Therapeutic Development

The-programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells.[1] The B-cell lymphoma 2 (Bcl-2) family of proteins stands as a critical regulator of this process, maintaining a delicate balance between pro-survival and pro-apoptotic signals.[2] A key event in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which is controlled by the pro-apoptotic proteins Bax and Bak.[3] This event leads to the release of cytochrome c into the cytoplasm, a critical step that initiates a cascade of events culminating in cell death.[4][5][6]

Small molecules that can directly modulate the core apoptotic machinery offer significant therapeutic potential, particularly in oncology.[7][8] CAY10443 is a small molecule that has been identified as an activator of apoptosis.[1][2] This technical guide provides an in-depth overview of the function of this compound as a small molecule activator of the apoptosome, detailing its proposed mechanism of action and providing established protocols for its characterization.

This compound: Physicochemical Properties

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Formal Name | [(3,4-dichlorophenyl)methyl]-carbamic acid, (1S)-2,3-dihydro-1H-inden-1-yl ester | [1] |

| Synonym | (S)-Indan-1-yl 3,4-dichlorobenzylcarbamate | [1] |

| Molecular Formula | C17H15Cl2NO2 | [1] |

| Formula Weight | 336.2 | [1] |

| Purity | ≥98% | [1] |

| Formulation | A crystalline solid | [1] |

| Solubility | DMSO: ~25 mg/mL, Ethanol: ~5 mg/mL | [1][2] |

| EC50 for Caspase-3 Activation (cell-free) | 5 µM | [1][2] |

Core Mechanism of Action: Direct Activation of the Apoptosome

This compound is proposed to function as a direct activator of the apoptosome, a multi-protein complex that forms in the cytoplasm in response to the release of cytochrome c from the mitochondria.[1][2] The formation and activation of the apoptosome is a pivotal event in the intrinsic apoptotic pathway, leading to the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, to dismantle the cell.[2][9]

The Intrinsic Pathway Leading to Apoptosome Formation

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage or growth factor withdrawal. This leads to the activation of the pro-apoptotic Bcl-2 family members Bax and Bak.[3] Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3][10][11] This results in the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4][5][6]

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1).[2] This binding event, in the presence of dATP/ATP, induces a conformational change in Apaf-1, allowing it to oligomerize into a heptameric wheel-like structure. This complex then recruits pro-caspase-9, forming the active apoptosome.[2] Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, leading to their dimerization and auto-activation.[12] Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7, which carry out the systematic dismantling of the cell.[13][14]

This compound as an Apoptosome Activator

This compound is thought to directly bind to and activate one or more components of the apoptosome, bypassing the need for upstream apoptotic signals that would typically lead to cytochrome c release.[1][2] This direct activation of the apoptosome leads to the subsequent activation of caspase-9 and the executioner caspase-3, ultimately inducing apoptosis. The ability of this compound to activate caspase-3 in a cell-free system with an EC50 of 5 µM strongly supports this proposed mechanism.[1][2]

Figure 2: Experimental workflow for characterizing this compound.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the executioner caspases-3 and -7 in a cell-based format. [13] Protocol:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours). Include a positive control such as staurosporine (1 µM).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [13]4. Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

Expected Outcome: A dose-dependent increase in luminescence, indicating the activation of caspase-3 and/or -7.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay (Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [1][15][16] Protocol:

-

Cell Treatment: Treat cells in a 6-well plate with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. [16]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [15]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Expected Outcome:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

JC-1 Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health. [17][18]A loss of ΔΨm is an early event in apoptosis. [18] Protocol:

-

Cell Treatment: Treat cells with this compound as described for the other assays.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's protocol. [17]3. Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. [17][18] Expected Outcome: A dose-dependent shift from red to green fluorescence, indicating a loss of mitochondrial membrane potential.

Summary and Future Directions

This compound represents a valuable research tool for studying the mechanisms of apoptosis. Its proposed mode of action, the direct activation of the apoptosome, makes it a potent inducer of cell death. The experimental protocols outlined in this guide provide a robust framework for characterizing its activity in various cell types.

Future research should focus on identifying the precise binding site of this compound within the apoptosome complex. Further studies are also warranted to evaluate its efficacy and specificity in preclinical cancer models. A deeper understanding of how small molecules like this compound can manipulate the core apoptotic machinery will undoubtedly pave the way for the development of novel and effective anti-cancer therapies.

References

-

This compound Product Information. Cayman Chemical.

-

Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.

-

This compound. Biomol.com.

-

Bossy-Wetzel, E., Newmeyer, D. D., & Green, D. R. (1998). Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization. The EMBO journal, 17(1), 37–49.

-

Caspase-Glo® 3/7 Assay Technical Bulletin. Promega Corporation.

-

Czabotar, P. E., Westphal, D., Dewson, G., Ma, S., Hockings, C., Fairlie, W. D., Lee, E. F., Yao, S., Robin, A. Y., Smith, B. J., Huang, D. C. S., Kluck, R. M., Adams, J. M., & Colman, P. M. (2013). Bax crystal structures reveal how BH3 domains activate Bax and nucleate its oligomerization to induce apoptosis. Cell, 152(3), 519–531.

-

Dewson, G., & Kluck, R. M. (2009). Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis. Journal of cell science, 122(Pt 16), 2801–2808.

-

Goldstein, J. C., Waterhouse, N. J., Juin, P., Evan, G. I., & Green, D. R. (2000). The coordinate release of cytochrome c during apoptosis is rapid, complete and kinetically invariant. Nature cell biology, 2(3), 156–162.

-

Martinou, J. C., & Green, D. R. (2001). Breaking the mitochondrial barrier. Nature reviews. Molecular cell biology, 2(1), 63–67.

-

Niu, X., Brahmbhatt, H., Mergenthaler, P., Zhang, Z., Sang, J., Daude, M., Ehlert, F. G. R., Diederich, W. E., Wong, E., Zhu, W., Pogmore, J., Nandy, J. P., Satyanarayana, M., Jimmidi, R. K., Arya, P., Leber, B., Lin, J., Culmsee, C., Yi, J., & Andrews, D. W. (2017). A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection. Cell chemical biology, 24(4), 493–506.e5.

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

-

Westphal, D., Dewson, G., Czabotar, P. E., & Kluck, R. M. (2011). Molecular biology of Bax and Bak activation and action. Biochimica et biophysica acta, 1813(4), 521–531.

-

JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.

-

Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 97(11), 1167–1176.

-

Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. Elabscience.

-

Apoptosis Assays. Sigma-Aldrich.

-

Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. Military Medical Research, 9(1), 32.

-

Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization. EMBO journal, 17(1), 37-49.

-

Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease. ACS chemical biology, 8(7), 1465–1472.

-

The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event. The Journal of cell biology, 144(5), 891–901.

-

Validation of Solvent Proteome Profiling for Antimalarial Drug Target Deconvolution. Journal of proteome research, 22(11), 3747–3761.

-

Induction of apoptosis by KI0477959 through activation of caspase-3 in human leukemia cell line, HL-60 cells. Journal of ethnopharmacology, 123(1), 151–156.

-

Apoptosis Marker Assays for HTS. Assay Guidance Manual.

-

Validation of the protein kinase PfCLK3 as a multistage cross-species malarial drug target. Science (New York, N.Y.), 365(6456), eaau1682.

-

Apoptosis Kits for Detection & Assays. Bio-Rad Antibodies.

-

Cell survival following direct executioner-caspase activation. Proceedings of the National Academy of Sciences of the United States of America, 120(5), e2212642120.

-

Assays for Apoptosis and Autophagy—Section 15.5. Thermo Fisher Scientific.

-

Activation and Cleavage of caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia. The Journal of neuroscience : the official journal of the Society for Neuroscience, 18(10), 3669–3678.

-

Identification and targeting of CD22ΔE12 as a molecular RNAi target to overcome drug resistance in high-risk B-lineage leukemias and lymphomas. Cancer drug resistance (Alhambra, Calif.), 1, 30–47.

-

Induction of apoptosis by Fe(salen)Cl through caspase-dependent pathway specifically in tumor cells. Apoptosis : an international journal on programmed cell death, 17(1), 55–66.

-

Target Validation and Identification of Novel Boronate Inhibitors of the Plasmodium falciparum Proteasome. Journal of medicinal chemistry, 61(22), 10246–10257.

-

Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3'-diindolylmethane through the mitochondrial pathway. British journal of cancer, 88(8), 1272–1278.

-

Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PloS one, 8(6), e66632.

-

Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Oncogene, 24(45), 6847–6857.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 582314-48-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Induction of apoptosis by KI0477959 through activation of caspase-3 in human leukemia cell line, HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Bax crystal structures reveal how BH3 domains activate Bax and nucleate its oligomerization to induce apoptosis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 11. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 13. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of apoptosis and cell cycle arrest by a specific c-Jun NH2-terminal kinase (JNK) inhibitor, SP-600125, in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Cayman Chemical [bioscience.co.uk]

- 16. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Intrinsic Pathway of Apoptosis with CAY10443

Introduction: A Direct Approach to a Fundamental Cellular Process

Apoptosis, or programmed cell death, is a meticulously regulated process essential for tissue homeostasis, embryonic development, and the elimination of damaged or cancerous cells. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[1][2] The intrinsic, or mitochondrial, pathway of apoptosis is a major route to cellular demise, triggered by intracellular stresses such as DNA damage or growth factor withdrawal.[1][3][4] A pivotal event in this pathway is the formation of the apoptosome, a multi-protein complex that activates the cascade of caspase enzymes, the executioners of apoptosis.[3][4]

This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the core machinery of the intrinsic apoptotic pathway using CAY10443. This compound is a cell-permeable small molecule that acts as a direct, cytochrome c-dependent activator of the apoptosome.[5] This unique mechanism of action allows for the specific interrogation of the downstream caspase cascade, bypassing the complexities of upstream mitochondrial signaling. By directly engaging the apoptosome, this compound serves as a powerful tool to dissect the final stages of intrinsic apoptosis and to validate high-throughput screening assays for novel pro-apoptotic agents.[5]

The Intrinsic Pathway and the Central Role of the Apoptosome

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control mitochondrial outer membrane permeabilization (MOMP).[2][4] Upon receiving apoptotic stimuli, pro-apoptotic Bcl-2 proteins like Bax and Bak induce MOMP, leading to the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][3]

One such factor is cytochrome c. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1).[3][4] This binding event, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a large, wheel-like structure known as the apoptosome.[3] The assembled apoptosome then recruits and activates pro-caspase-9, an initiator caspase.[4][6] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7, which then orchestrate the systematic dismantling of the cell.[4][6]

To ensure this process is tightly controlled, cells express a family of Inhibitor of Apoptosis Proteins (IAPs), with X-linked IAP (XIAP) being the most potent endogenous member.[7][8] XIAP can directly bind to and inhibit caspases-3, -7, and -9, effectively acting as a brake on the apoptotic cascade.[6][8][9] This inhibition can be overcome by another protein released from the mitochondria, Smac/DIABLO, which binds to XIAP and displaces the caspases, thus allowing apoptosis to proceed.[10][11][12][13]

Mechanism of Action: this compound as a Direct Apoptosome Activator

This compound provides a unique advantage by directly activating the apoptosome in a cytochrome c-dependent manner.[5] This means it facilitates the assembly of Apaf-1 and the recruitment of pro-caspase-9, effectively initiating the caspase cascade at a critical junction. In cell-free assays, this compound has been shown to activate caspase-3 with a half-maximal effective concentration (EC₅₀) of 5 µM.[5] By using this compound, researchers can investigate the cellular events downstream of apoptosome formation without the need for inducing upstream mitochondrial stress, which can have confounding effects on cellular physiology.

Experimental Design and Core Methodologies

A robust investigation into the pro-apoptotic effects of this compound requires a multi-pronged approach to validate its mechanism and quantify its cellular impact. The following experimental workflow provides a logical progression from confirming target engagement to observing the terminal effects of apoptosis.

Caspase Activity Assays: Quantifying the Execution

The activation of effector caspases-3 and -7 is a hallmark of apoptosis. Measuring their enzymatic activity provides a quantitative readout of the apoptotic signaling cascade initiated by this compound. Luminescent or fluorometric assays are highly sensitive and suitable for high-throughput formats.[14]

Principle: These assays utilize a specific peptide substrate for caspase-3 and -7, such as DEVD, which is conjugated to a reporter molecule (e.g., a luminogenic substrate or a fluorophore like p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC)).[14][15] When active caspase-3/7 cleaves the substrate, the reporter molecule is released, generating a signal that is proportional to caspase activity.

Protocol: Luminescent Caspase-3/7 Activity Assay

-

Cell Seeding: Seed cells in a white-walled, 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Treat cells with a dose-response range of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (e.g., DMSO). Include a positive control such as staurosporine. Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.[14] Allow it to equilibrate to room temperature before use.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence (from wells with no cells) from all readings. Normalize the signal of treated samples to the vehicle control to determine the fold-change in caspase-3/7 activity.

| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Normalized Luminescence (Fold Change vs. Vehicle) |

| Vehicle Control | 0 (DMSO) | 8 | 1.0 |

| This compound | 1 | 8 | 2.5 |

| This compound | 5 | 8 | 8.2 |

| This compound | 20 | 8 | 15.7 |

| Positive Control | Staurosporine (1 µM) | 8 | 18.5 |

Western Blotting: Visualizing the Molecular Cascade

Western blotting is a powerful technique to visualize the cleavage, and thus activation, of specific proteins within the apoptotic pathway.[16] This method provides qualitative and semi-quantitative data on the status of key apoptotic markers.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to both the full-length (pro-form) and cleaved (active) forms of apoptotic proteins.

Key Targets for Analysis:

-

Caspase-9: To confirm activation of the initiator caspase downstream of the apoptosome.

-

Caspase-3: To observe the cleavage of the 32 kDa pro-enzyme into its active p17 and p12 subunits.[16]

-

PARP (Poly (ADP-ribose) polymerase): A key substrate of activated caspase-3. Cleavage of the 116 kDa full-length PARP into an 89 kDa fragment is a classic indicator of apoptosis.[17]

-

Cytochrome c: To confirm that this compound does not induce its release from mitochondria, subcellular fractionation followed by Western blotting of cytosolic and mitochondrial fractions is necessary.[17] This is a crucial control to verify the direct apoptosome activation mechanism.

Protocol: Western Blot for Apoptotic Markers

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer (or a similar lysis buffer) supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins on a 4-20% Tris-Glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Interpretation: An increase in the cleaved forms of caspases and PARP, relative to the loading control, indicates the induction of apoptosis.[18]

| Protein Target | Expected Size (Full-length) | Expected Size (Cleaved) | Observation with this compound |

| Caspase-9 | ~47 kDa | ~35/37 kDa | Increased cleaved fragments |

| Caspase-3 | ~32 kDa | ~17/19 kDa | Increased cleaved fragments |

| PARP | ~116 kDa | ~89 kDa | Increased cleaved fragment |

| β-Actin (Loading Control) | ~42 kDa | N/A | Unchanged |

Mitochondrial Membrane Potential (MMP) Assay: A Critical Control

Since this compound is hypothesized to act downstream of the mitochondria, it is crucial to demonstrate that it does not directly cause a collapse of the mitochondrial membrane potential (ΔΨm), a key event in the upstream intrinsic pathway.[19] The JC-1 dye is a lipophilic, cationic dye ideal for this purpose.

Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondrial matrix and forms red fluorescent "J-aggregates".[19] In apoptotic cells where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as green fluorescent monomers.[19][20] A shift from red to green fluorescence indicates a loss of MMP.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Culture and Treatment: Seed cells in a black-walled, clear-bottom 96-well plate or on glass coverslips. Treat with this compound, a vehicle control, and a positive control known to depolarize mitochondria, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[21][22]

-

JC-1 Staining: Prepare a JC-1 staining solution (typically 1-2 µM) in warm cell culture medium according to the manufacturer's protocol.[22]

-

Incubation: Remove the treatment medium from the cells and add the JC-1 staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[21][22]

-

Washing: Gently wash the cells with a warm assay buffer (provided with most kits) to remove excess dye.

-

Analysis: Analyze the cells immediately using a fluorescence microscope or a multi-mode plate reader.

-

Plate Reader: Measure red fluorescence (Ex/Em ~540/590 nm) and green fluorescence (Ex/Em ~485/535 nm).[21] Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Microscopy: Capture images in both red and green channels. Healthy cells will exhibit punctate red mitochondrial staining, while apoptotic cells will show diffuse green cytoplasmic fluorescence.

-

-

Expected Outcome: Cells treated with this compound should retain their red fluorescence, similar to the vehicle control, indicating an intact MMP. In contrast, the CCCP-treated positive control cells should exhibit a dramatic shift to green fluorescence.

Conclusion and Future Directions

This guide outlines a comprehensive and self-validating experimental strategy to investigate the intrinsic pathway of apoptosis using the direct apoptosome activator, this compound. By combining quantitative caspase activity assays with the qualitative power of Western blotting and the critical control of a mitochondrial membrane potential assay, researchers can definitively characterize the pro-apoptotic effects of this compound. The specific mechanism of this compound makes it an invaluable tool for dissecting the downstream events of the intrinsic pathway and for validating screening platforms aimed at discovering new cancer therapeutics that target this fundamental cell death machinery.

References

- Mishra, A., & Pandey, S. K. (2025). SMAC/DIABLO: A Guardian Angel in Boosting Anticancer Drug-Induced Apoptosis. Current Molecular Medicine.

- Abcam. (n.d.). Apoptosis western blot guide. Abcam.

-

Sohn, D., et al. (2003). Smac/Diablo-dependent apoptosis induced by nonsteroidal antiinflammatory drugs (NSAIDs) in colon cancer cells. Proceedings of the National Academy of Sciences, 100(18), 10352-10357. Available at: [Link]

- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Promega.

-

Li, J., et al. (2022). The critical role of X-linked inhibitor of apoptosis protein (XIAP) in tumor development. Journal of Hematology & Oncology, 15(1), 1-15. Available at: [Link]

-

Wu, G., et al. (2000). Structural and biochemical basis of apoptotic activation by Smac/DIABLO. Nature, 408(6815), 1008-1012. Available at: [Link]

- Mapmygenome. (n.d.). XIAP Gene: Function, Research, and Clinical Significance. Learn Mapmygenome.

-

Gyrd-Hansen, M., & Meier, P. (2010). Regulation of Cell Death and Immunity by XIAP. Cold Spring Harbor Perspectives in Biology, 2(12), a008731. Available at: [Link]

- Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.

-

Mishra, A., et al. (2018). A New Role for the Mitochondrial Pro-apoptotic Protein SMAC/Diablo in Phospholipid Synthesis Associated with Tumorigenesis. Scientific Reports, 8(1), 4153. Available at: [Link]

-

Mishra, A., et al. (2022). Non-apoptotic activity of the mitochondrial protein SMAC/Diablo in lung cancer: Novel target to disrupt survival, inflammation, and immunosuppression. Frontiers in Oncology, 12, 986983. Available at: [Link]

-

Wikipedia. (n.d.). XIAP. Wikipedia. Retrieved from [Link]

- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray.

-

Fulda, S. (2015). X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Frontiers in Oncology, 5, 198. Available at: [Link]

- ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate.

- User Manual. (n.d.). Mitochondrial Membrane Potential (JC-1) Assay Kit.

- Agilent Genomics. (n.d.). Mitochondrial Membrane Potential Detection Kit. Agilent.

-

YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.

- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience.

- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.

- PMC. (n.d.). Caspase Protocols in Mice. PubMed Central.

-

PubMed. (n.d.). Determination of Caspase Activation by Western Blot. NIH. Retrieved from [Link]

- Novus Biologicals. (n.d.). PROTOCOL: Western Blot Detection of Cytoplasmic Cytochrome c. Novus Biologicals.

- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals.

- Benchchem. (n.d.). This compound|Apoptosis Inducer. Benchchem.

-

PMC. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PubMed Central. Retrieved from [Link]

- Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway. Creative Diagnostics.

-

PubMed. (n.d.). Potent and selective small-molecule inhibitors of cIAP1/2 proteins reveal that the binding of Smac mimetics to XIAP BIR3 is not required for their effective induction of cell death in tumor cells. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Apoptosis. Wikipedia. Retrieved from [Link]

- ResearchGate. (n.d.). Intrinsic Pathway for Apoptosis. ResearchGate.

- Astex Therapeutics Ltd. (n.d.). Novel Small Molecule Antagonists of XIAP, cIAP1/2 Generated by Fragment-Based Drug Discovery.

-

PMC. (n.d.). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). X-linked inhibitor of apoptosis protein (XIAP) inhibits caspase-3 and -7 in distinct modes. NIH. Retrieved from [Link]

-

PMC. (n.d.). X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. PubMed Central. Retrieved from [Link]

Sources

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]

- 7. The critical role of X-linked inhibitor of apoptosis protein (XIAP) in tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. XIAP - Wikipedia [en.wikipedia.org]

- 9. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pnas.org [pnas.org]

- 12. Structural and biochemical basis of apoptotic activation by Smac/DIABLO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cohesionbio.com [cohesionbio.com]

- 20. chem-agilent.com [chem-agilent.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. researchgate.net [researchgate.net]

CAY10443: A Technical Guide to a Pro-Apoptotic Small Molecule Activator

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, structure, and biological activity of CAY10443. This document deviates from rigid templates to present a narrative that is both scientifically rigorous and practically insightful, reflecting field-proven expertise in the application of novel chemical entities in life sciences research.

Section 1: Foundational Understanding of this compound

This compound is a potent small molecule activator of the intrinsic apoptotic pathway, representing a valuable tool for researchers studying programmed cell death and a potential lead compound for the development of novel anti-cancer therapeutics.[1][2] Its targeted mechanism of action offers a means to probe the intricate signaling cascade that governs cellular demise.

Chemical Identity and Physicochemical Properties

A thorough characterization of a compound's chemical and physical properties is paramount for its effective application in experimental settings. This compound is a crystalline solid with a molecular formula of C₁₇H₁₅Cl₂NO₂ and a molecular weight of 336.2 g/mol .[1][3] Its systematic IUPAC name is [(3,4-dichlorophenyl)methyl]-carbamic acid, (1S)-2,3-dihydro-1H-inden-1-yl ester, and it is also known by the synonym (S)-Indan-1-yl 3,4-dichlorobenzylcarbamate.[1][3]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₅Cl₂NO₂ | [1][3] |

| Molecular Weight | 336.2 g/mol | [1][3] |

| CAS Number | 582314-48-5 | [1] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| SMILES | O=C(NCc1ccc(Cl)c(Cl)c1)O[C@H]1CCc2ccccc12 | [1] |

| InChI | InChI=1S/C17H15Cl2NO2/c18-14-7-5-11(9-15(14)19)10-20-17(21)22-16-8-6-12-3-1-2-4-13(12)16/h1-5,7,9,16H,6,8,10H2,(H,20,21)/t16-/m0/s1 | [1] |

Solubility and Storage

Proper handling and storage are critical for maintaining the integrity and activity of this compound. The compound exhibits good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubilities of approximately 30 mg/mL and 25 mg/mL, respectively.[1] Its solubility is lower in ethanol, at around 5 mg/mL.[1] For aqueous applications, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3] It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.[3] For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[3]

Section 2: Mechanism of Action - Orchestrating Apoptosis

The primary mechanism of action of this compound is the activation of the intrinsic apoptotic pathway through the direct or indirect activation of caspase-3.[1] This pathway is a critical cellular process for removing damaged or unwanted cells and its dysregulation is a hallmark of cancer.

The Intrinsic Apoptotic Pathway: A Primer

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a variety of intracellular stresses. A key event in this pathway is the mitochondrial release of cytochrome c into the cytoplasm.[1][3] Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly of cytochrome c, Apaf-1, and pro-caspase-9 forms a multi-protein complex known as the apoptosome.[1][4] Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, leading to their dimerization and subsequent auto-activation.[5] Activated caspase-9, an initiator caspase, then proceeds to cleave and activate effector caspases, most notably caspase-3, which are the executioners of apoptosis.

This compound as a Pro-Apoptotic Activator

This compound has been shown to activate caspase-3 in a cell-free, multi-component assay with an EC₅₀ of 5 µM.[1] It is believed to act by promoting the assembly and/or activity of the apoptosome, thereby facilitating the activation of caspase-9 and the subsequent activation of caspase-3.[1] This mode of action bypasses the need for upstream apoptotic signals that are often dysregulated in cancer cells, making this compound a promising candidate for anti-cancer drug development.

Caption: this compound promotes apoptosis by activating the apoptosome complex.

Section 3: Experimental Protocols and Applications

The following protocols provide a starting point for researchers wishing to utilize this compound in their experiments. These are generalized procedures and may require optimization based on the specific cell type and experimental conditions.

In Vitro Caspase-3 Activity Assay

This protocol describes a method to measure the ability of this compound to directly activate caspase-3 in a cell-free system or in cell lysates.

Materials:

-

This compound

-

Recombinant human pro-caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO only).

-

Add recombinant pro-caspase-3 to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow for pro-caspase-3 activation.

-

Add the caspase-3 substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Continue to take readings at regular intervals to monitor the reaction kinetics.

-

Calculate the rate of substrate cleavage for each concentration of this compound and determine the EC₅₀ value.

Cellular Apoptosis Induction and Detection

This workflow outlines the steps to treat cultured cells with this compound and subsequently measure the induction of apoptosis.

Caption: Workflow for assessing this compound-induced apoptosis in cultured cells.

A common method to quantify apoptosis is through a cytochrome c release assay.

Protocol: Cytochrome c Release Assay (Western Blotting)

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Digitonin lysis buffer (e.g., 75 mM NaCl, 1 mM NaH₂PO₄, 8 mM Na₂HPO₄, 250 mM sucrose, and 20 µg/mL digitonin)

-

Mitochondrial lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA, 2 mM EGTA, 0.2% Triton X-100, 0.3% NP-40)

-

Protease inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or a vehicle control for the desired time.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in digitonin lysis buffer containing protease inhibitors to selectively permeabilize the plasma membrane.

-

Incubate on ice for 5 minutes.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant, which contains the cytosolic fraction.

-

Wash the mitochondrial pellet with digitonin lysis buffer.

-

Lyse the mitochondrial pellet with mitochondrial lysis buffer containing protease inhibitors.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against cytochrome c.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates apoptosis induction.

Section 4: Safety and Handling

As a bioactive small molecule, this compound should be handled with care in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[6]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Handle in a well-ventilated area.[3][6]

-

First Aid:

-

Skin Contact: Wash the affected area immediately with soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[6]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

-

H361: Suspected of damaging fertility or the unborn child.[6]

-

H410: Very toxic to aquatic life with long-lasting effects.[6]

Section 5: Concluding Remarks and Future Directions

This compound is a valuable chemical probe for investigating the intricacies of the intrinsic apoptotic pathway. Its ability to activate caspase-3 via the apoptosome provides a powerful tool for studying the regulation of programmed cell death. For professionals in drug development, this compound serves as an important lead compound, highlighting the therapeutic potential of directly activating the apoptotic machinery in cancer cells.

Future research should focus on elucidating the precise binding partner of this compound within the apoptosome complex. Further studies are also warranted to evaluate its efficacy and safety in various preclinical cancer models. A deeper understanding of its structure-activity relationship could guide the design of even more potent and selective pro-apoptotic agents.

It is important to note that while some sources have anecdotally referred to this compound as a soluble epoxide hydrolase (sEH) inhibitor, the overwhelming and consistent evidence from primary suppliers and scientific literature points to its role as a pro-apoptotic activator.[1][2] Researchers should primarily consider its function in the context of apoptosis induction.

References

- Jiang, X., & Wang, X. (2000). Caspase-9 and Apaf-1 form an active holoenzyme. Genes & Development, 14(7), 847-857.

- Li, P., Nijhawan, D., Budihardjo, I., Srinivasula, S. M., Ahmad, M., Alnemri, E. S., & Wang, X. (1997). Cytochrome c and dATP-dependent formation of Apaf-1/caspase-9 complex initiates an apoptotic protease cascade. Cell, 91(4), 479-489.

- Hu, Y., Ding, L., He, B., Chen, Q., & Wang, X. (2014). The Apaf-1 apoptosome induces formation of caspase-9 homo- and heterodimers with distinct activities.

-

Creative Bioarray. Caspase Activity Assay. [Link]

Sources

- 1. This compound | CAS 582314-48-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medkoo.com [medkoo.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Caspase-9 and APAF-1 form an active holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Apaf-1 apoptosome induces formation of caspase-9 homo- and heterodimers with distinct activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Discovery and Development of a Selective EP3 Receptor Antagonist

Disclaimer: The initial topic specified "CAY10443" for this in-depth technical guide. However, based on a comprehensive review of publicly available scientific literature and supplier information, this compound is consistently characterized as an apoptotic activator that functions by activating caspase-3.[1][2] There is no scientific evidence to support its role as a selective EP3 receptor antagonist. To fulfill the core requirements of the user's request for a detailed technical guide on the discovery and development of a selective EP3 receptor antagonist, this document will focus on a well-characterized and representative molecule in this class, DG-041 . The principles, experimental workflows, and scientific rationale described herein are illustrative of the drug discovery and development process for selective EP3 receptor antagonists.

Introduction: The Prostaglandin E2 Receptor Subtype 3 (EP3) as a Therapeutic Target

Prostaglandin E2 (PGE2) is a lipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, and cardiovascular and metabolic diseases.[3] PGE2 exerts its effects through four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5] The EP3 receptor, in particular, is a promising therapeutic target due to its unique signaling mechanism and tissue distribution. Unlike the other EP receptors, the EP3 receptor primarily couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation.[6][7] This signaling pathway is implicated in various pathologies, making the development of selective EP3 receptor antagonists a compelling therapeutic strategy.[3][8][9]

This guide provides a comprehensive overview of the discovery and development of DG-041, a potent and selective EP3 receptor antagonist that has been investigated for its antiplatelet effects.[7] We will delve into the scientific rationale behind the experimental design, from initial lead identification to preclinical characterization, offering insights for researchers and drug development professionals in the field.

The Discovery of DG-041: A Journey of Structure-Activity Relationship (SAR) Studies

The development of DG-041 emerged from a focused effort to identify potent and selective small-molecule antagonists of the EP3 receptor. Early research in the field had identified lead compounds, but these often suffered from poor pharmacokinetic properties or a lack of selectivity against other prostanoid receptors. The discovery of DG-041 was the culmination of systematic structure-activity relationship (SAR) studies aimed at optimizing a novel chemical scaffold.

The general workflow for such a discovery process is outlined below:

Caption: A generalized workflow for the discovery and development of a selective EP3 receptor antagonist.

The optimization of the lead series that resulted in DG-041 focused on modifying key structural components to enhance binding affinity for the EP3 receptor while minimizing interactions with other EP receptor subtypes. This iterative process of chemical synthesis and biological testing is fundamental to modern drug discovery.

Mechanism of Action: Antagonism of the EP3 Receptor Signaling Pathway

The therapeutic rationale for an EP3 antagonist lies in its ability to block the downstream signaling cascade initiated by PGE2. The EP3 receptor's activation by PGE2 leads to the inhibition of adenylyl cyclase through its Gi-coupling, resulting in decreased cAMP production. This reduction in cAMP can have various cellular consequences depending on the tissue type, such as promoting platelet aggregation.[9]

DG-041 acts as a competitive antagonist at the EP3 receptor, binding to the receptor without initiating the signaling cascade. By occupying the binding site, DG-041 prevents PGE2 from activating the receptor, thereby maintaining intracellular cAMP levels and preventing the physiological response.

Caption: The signaling pathway of the EP3 receptor and the mechanism of action of DG-041.

Pharmacological Profile of DG-041

The characterization of a drug candidate like DG-041 involves a battery of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties. The following table summarizes key pharmacological data for DG-041, demonstrating its high affinity and selectivity for the EP3 receptor.

| Parameter | Species | Assay Type | Value | Reference |

| IC50 | Human | FLIPR | 8.1 nM | [10] |

| IC50 | Human | Binding | 4.6 nM | [10] |

| Selectivity | Human | EP1, EP2, EP4 Receptors | >5000 nM (Ki) | MedChemExpress |

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize selective EP3 receptor antagonists like DG-041.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the EP3 receptor.

Materials:

-

HEK293 cells stably expressing the human EP3 receptor

-

[3H]-PGE2 (radioligand)

-

Test compound (e.g., DG-041)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare cell membranes from HEK293-EP3 cells.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay

Objective: To measure the antagonistic activity of a test compound by its ability to block agonist-induced inhibition of cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human EP3 receptor

-

Sulprostone (an EP3 selective agonist)

-

Forskolin (an adenylyl cyclase activator)

-

Test compound (e.g., DG-041)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Plate the CHO-K1-EP3 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of sulprostone in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a clear window to observe inhibition.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the test compound concentration to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the sulprostone-induced response.

Conclusion

The discovery and development of selective EP3 receptor antagonists like DG-041 exemplify a rigorous scientific process that integrates medicinal chemistry, pharmacology, and cell biology. This in-depth guide has provided a framework for understanding the key steps and considerations in such a program, from target validation and lead optimization to the detailed characterization of a drug candidate's mechanism of action and pharmacological profile. The continued exploration of EP3 receptor antagonism holds significant promise for the development of novel therapeutics for a range of human diseases.

References

-

Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease. PubMed Central. [Link]

-

What are EP3 antagonists and how do they work? Patsnap Synapse. [Link]

-

Prostaglandin E2 (PGE2). Domain Therapeutics Group. [Link]

-

Prostaglandin E2 receptor. Wikipedia. [Link]

-

Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes. National Institutes of Health (NIH). [Link]

-

Optimization of amide-based EP3 receptor antagonists. PubMed. [Link]

-

Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists. National Institutes of Health (NIH). [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound | CAS 582314-48-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Optimization of amide-based EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. domaintherapeutics.com [domaintherapeutics.com]

- 5. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]

- 6. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 9. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Senior Application Scientist's Guide to CAY10443: Mechanism and Quantification of Caspase-3 Activation

Authored for Researchers, Scientists, and Drug Development Professionals